2-Oxoindoline-5-carbonitrile
Overview
Description
2-Oxoindoline-5-carbonitrile is a chemical compound with the molecular formula C9H6N2O . It is used in various fields of research .
Synthesis Analysis
The synthesis of 2-Oxoindoline-5-carbonitrile involves the use of acetic acid and zinc at a temperature of 30 - 35℃ for 2 hours . The reaction mixture is then concentrated under vacuum, and the residue is stirred with 1 N HCl solution for 1 hour .Molecular Structure Analysis
The molecular structure of 2-Oxoindoline-5-carbonitrile is represented by the linear formula C9H6N2O . The InChI code for this compound is 1S/C9H6N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-4,11-12H .Chemical Reactions Analysis
The chemical reactions involving 2-Oxoindoline-5-carbonitrile are complex and involve several stages . For instance, one synthesis route involves the use of acetic acid and zinc at ambient temperature .Physical And Chemical Properties Analysis
2-Oxoindoline-5-carbonitrile is a solid at room temperature . It has a molecular weight of 158.16 , a boiling point of 389.677°C at 760 mmHg , and a melting point of 236-239°C .Scientific Research Applications
Application in Anticancer Research
- Summary of the Application: 2-Oxoindoline-5-carbonitrile has been used in the design and synthesis of novel acetohydrazides that have shown potential as antitumor agents . These compounds have been evaluated for their cytotoxicity towards human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) .
- Methods of Application or Experimental Procedures: The compounds were designed and synthesized as two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides . Their cytotoxicity was evaluated using the aforementioned cancer cell lines .
- Results or Outcomes: Six compounds exhibited cytotoxicity equal or superior to the positive control PAC-1, the first procaspase-3 activating compound . The most potent compound was found to be three to five times more cytotoxic than PAC-1 in the three cancer cell lines tested . These compounds were found to accumulate U937 cells in the S phase and substantially induce late cellular apoptosis .
Application in Green Chemistry
- Summary of the Application: 2-Oxoindoline-5-carbonitrile has been used in the synthesis of biologically important quaternary centered C-3 functionalized 3-hydroxy oxindoles . These compounds are named indolyl-2-oxoindolinyl-3-phenylisoxazol-5-one 70 and indolyl-3-methyl-5-oxo-1-phenyl pyrazolyl indolin-2-one 71 .
- Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: The exact results or outcomes are not specified in the source .
Application in Green Chemistry
- Summary of the Application: 2-Oxoindoline-5-carbonitrile has been used in the synthesis of biologically important quaternary centered C-3 functionalized 3-hydroxy oxindoles . These compounds are named indolyl-2-oxoindolinyl-3-phenylisoxazol-5-one 70 and indolyl-3-methyl-5-oxo-1-phenyl pyrazolyl indolin-2-one 71 .
- Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: The exact results or outcomes are not specified in the source .
Safety And Hazards
The safety information for 2-Oxoindoline-5-carbonitrile indicates that it has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-oxo-1,3-dihydroindole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSLRYUVHMXTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378394 | |
Record name | 2-oxoindoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoindoline-5-carbonitrile | |
CAS RN |
61394-50-1 | |
Record name | 2-oxoindoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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